molecular formula C4H3N3O4 B1405265 4-Nitro-1H-imidazole-5-carboxylic acid CAS No. 40507-59-3

4-Nitro-1H-imidazole-5-carboxylic acid

Cat. No. B1405265
CAS RN: 40507-59-3
M. Wt: 157.08 g/mol
InChI Key: IQADWEQLYZUURU-UHFFFAOYSA-N
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Description

4-Nitro-1H-imidazole-5-carboxylic acid is a compound that belongs to the class of imidazoles . Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications . They are key components to functional molecules that are used in a variety of everyday applications .


Synthesis Analysis

Recent advances in the synthesis of imidazoles have been highlighted, with an emphasis on the bonds constructed during the formation of the imidazole . The utility of these methodologies based around the functional group compatibility of the process and resultant substitution patterns around the ring are described, including discussion of scope and limitations, reaction mechanisms and future challenges .


Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

Imidazoles have been used in a variety of chemical reactions. They are key components to functional molecules that are used in a variety of everyday applications . An emphasis has been placed on the bonds constructed during the formation of the imidazole .

Scientific Research Applications

Crystallographic Properties

4-Nitro-1H-imidazole-5-carboxylic acid and its derivatives have been explored for their crystallographic properties. For instance, the hydrolysis of ethyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate leads to the formation of a flat molecule that crystallizes as a dihydrate, forming a three-dimensional network through hydrogen bonding (Wu, Liu, & Ng, 2005).

Synthetic Applications

The compound is of interest in synthetic chemistry, particularly as a starting product for the synthesis of physiologically active substances. Various esters of 4(5)-nitromidazole-5(4)-carboxylic acid have been synthesized for this purpose (Aleshina et al., 1972).

Drug Synthesis

In the realm of biology-oriented drug synthesis (BIODS), derivatives of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl aryl carboxylate have been synthesized and evaluated for their β-glucuronidase inhibitory activity, demonstrating potential therapeutic applications (Salar et al., 2017).

Photochemical Behavior

The photochemical behavior of 2-methyl-5-nitro-1H-imidazoles, which include derivatives of 4-nitro-1H-imidazole-5-carboxylic acid, has been studied, showing potential in various chemical processes (Pfoertner & Daly, 1987).

Alkylation Studies

Studies on the alkylation of 4(5)-nitro-1H-imidazoles in acidic media reveal interesting chemical properties and reactivity, which are relevant in synthetic chemistry (Rao, Rao, & Singh, 1994).

Potential Antagonists in Nucleic Acid Metabolism

4(5)-Substituted imidazoles, including derivatives of 4-nitro-1H-imidazole-5-carboxylic acid, are being investigated as potential antagonists of nucleic acid metabolism. This research is particularly focused on finding new antitumor compounds among these derivatives (Iradyan et al., 1987).

Efficient Synthesis of Pharmaceuticals

The compound has been used in developing new strategies for synthesizing pharmaceuticals, such as BMS-238497, a potent Lck inhibitor. This involves novel methods of constructing the imidazo[1,5-a]quinoxalin-4-one ring system (Chen et al., 2004).

Process Intensification in Pharmaceutical Synthesis

4-Substituted imidazoles, including those derived from 4-nitro-1H-imidazole-5-carboxylic acid, are critical in the synthesis of NS5A inhibitors, highlighting their importance in pharmaceutical manufacturing (Carneiro et al., 2015).

Safety And Hazards

Imidazole compounds can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Specific safety and hazard information for 4-Nitro-1H-imidazole-5-carboxylic acid is not available in the retrieved sources.

properties

IUPAC Name

5-nitro-1H-imidazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3N3O4/c8-4(9)2-3(7(10)11)6-1-5-2/h1H,(H,5,6)(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQADWEQLYZUURU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(N1)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80193520
Record name 1H-Imidazole-4-carboxylic acid, 5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80193520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Nitro-1H-imidazole-5-carboxylic acid

CAS RN

40507-59-3
Record name 5-Nitro-4-imidazolecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40507-59-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Imidazole-4-carboxylic acid, 5-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040507593
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Imidazole-4-carboxylic acid, 5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80193520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
VP Rajappan - 1998 - search.proquest.com
… 32a and 32b with aqueous potassium permanganate gave a mixture of 1-benzyl-5nitro-1H-imidazole-4-carboxylic acid (33a) and 1-benzyl-4-nitro-1H-imidazole-5carboxylic acid (33b). …
Number of citations: 2 search.proquest.com

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